molecular formula C6H3F3N2O B2605927 2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile CAS No. 1936025-64-7

2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile

Cat. No.: B2605927
CAS No.: 1936025-64-7
M. Wt: 176.098
InChI Key: BUSRKITYMBSLPH-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to an acetonitrile group

Scientific Research Applications

2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile has several scientific research applications:

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards of the compound and the appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with a suitable trifluoromethylated precursor can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amines. Substitution reactions can lead to a variety of trifluoromethylated compounds .

Mechanism of Action

The mechanism by which 2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile exerts its effects involves interactions at the molecular level. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The oxazole ring can interact with specific molecular targets, such as enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]acetonitrile
  • 2-[3-(Trifluoromethyl)-1,2-thiazol-4-yl]acetonitrile
  • 2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]propionitrile

Uniqueness

2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile is unique due to the specific positioning of the trifluoromethyl group and the acetonitrile moiety. This configuration can result in distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and reactivity .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5-4(1-2-10)3-12-11-5/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSRKITYMBSLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936025-64-7
Record name 2-[3-(trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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